Compound Description: BAK4-51 is a dopamine D3 receptor (D3R) ligand with high affinity and selectivity. It exhibits full antagonist activity and moderate lipophilicity. []
Compound Description: BMS-354825 is a dual Src/Abl kinase inhibitor with potent antitumor activity. It demonstrated efficacy in a K562 xenograft model of chronic myelogenous leukemia (CML) with a favorable pharmacokinetic profile. []
Relevance: BMS-354825 and N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide both belong to the arylpiperazine class of compounds. BMS-354825 features a 2-chloro-6-methylphenyl group connected to a thiazole core, further substituted with a pyrimidine ring and a 2-hydroxyethylpiperazine moiety. This structure differs significantly from the target compound's oxoacetamide and fluorophenylpiperazine moieties.
Compound Description: KRO-105714 is a 2,4,5-trisubstituted 1,3-thiazole derivative exhibiting anti-atopic dermatitis activity. It functions by suppressing the sphingosylphosphorylcholine receptor. Studies indicate that KRO-105714 undergoes metabolism in human liver microsomes (HLMs) primarily via CYP3A4, resulting in various metabolites, including an unusual C-demethylated product. [, ]
Compound Description: This compound shows selectivity for the 5-HT1A receptor with a binding constant of 21.3 nM. []
Relevance: Similar to compound 8, compound 10 shares the 2-methoxyphenylpiperazine moiety with N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide. It differs by connecting this moiety via a propyl linker to a memantine group instead of the oxoacetamide and fluorophenyl substituents found in the target compound.
Compound Description: WAY-100635 is a known high-affinity 5-HT1A receptor ligand. This study aimed to develop bridgehead iodinated analogues of WAY-100635 for potential use as SPECT ligands. []
Relevance: This compound and N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide both contain a 2-methoxyphenylpiperazine moiety. The key structural difference lies in WAY-100635 having a cyclohexylcarboxamide group linked to the piperazine through an ethyl linker, contrasting the target compound's oxoacetamide and 4-fluorophenylpiperazine structure.
Compound Description: TZB-30878 is a novel compound demonstrating both 5-HT1A agonist and 5-HT3 antagonist effects. It shows potential as a therapeutic agent for diarrhea-predominant irritable bowel syndrome (d-IBS), exhibiting efficacy in normalizing stress-induced defecation in a rat model of IBS. []
Relevance: TZB-30878, while also an arylpiperazine, significantly differs from N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide in its core structure. It features a quinolinylpiperazine moiety linked to a tetrahydroquinazolinone core, contrasting the target compound's oxoacetamide and chloromethoxyphenyl substituents.
Series of N-[ω-[4-(2-methoxyphenyl)piperazin-1-yl]alkyl]pyrid-2(1H)-ones
Compound Description: This series explored variations in the aryl substitution pattern (phenyl and/or p-methoxyphenyl at positions 4, 5, and/or 6) and aliphatic spacer length of the pyrid-2(1H)-one moiety to investigate their impact on 5-HT1A and 5-HT2A receptor activity. Results highlighted the importance of spacer length and substitution patterns for activity and selectivity at these receptors. []
Relevance: This series shares the core 2-methoxyphenylpiperazin-1-yl structure with N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide. The key difference lies in the presence of a pyrid-2(1H)-one moiety connected via an alkyl chain, contrasting the target compound's oxoacetamide and 4-fluorophenyl groups. This series showcases how modifications to the core structure can impact receptor binding affinities.
Series of N-[ω-[4-(2-methoxyphenyl)piperazin-1-yl]-ethyl]pyrid-2(1H)-ones
Compound Description: This series focused on exploring the impact of shortening the aliphatic chain to two methylene groups, while maintaining the core 2-methoxyphenylpiperazin-1-yl structure and varying the aryl substitution patterns on the pyrid-2(1H)-one moiety. This modification led to the identification of compounds with varying degrees of 5-HT1A receptor activity, ranging from weak antagonists to weak partial agonists. []
Compound Description: This compound is a potent and selective 5-HT1A agonist. A study radiolabeled it with carbon-11 for potential use as a PET ligand, but in vivo studies revealed a lack of specific binding. []
Relevance: This compound and N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide share the 2-methoxyphenylpiperazine structural feature. The main difference lies in the presence of a complex tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione system connected by a propoxy linker to the piperazine ring. This contrasts with the target compound's oxoacetamide and 4-fluorophenyl groups.
Compound Description: This compound exists as a salt, formed by the protonation of the piperazine nitrogen in the 4-(2-methoxyphenyl)piperazine molecule by the acidic hydrogen of 6-chloro-5-isopropyl-2,4-dioxopyrimidine. The crystal structure of this salt, stabilized by various intra- and intermolecular hydrogen bonds, has been reported. []
Relevance: This salt shares the 4-(2-methoxyphenyl)piperazine component with N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide. This highlights the potential for the 4-(2-methoxyphenyl)piperazine moiety to exist in different ionic states depending on the chemical environment.
Compound Description: This series of compounds was developed to explore the structure-affinity relationship for dopamine D3 receptor ligands. Modifications involved altering the aryl substituents on both ends of the molecule and modifying the length of the alkyl chain. This led to the identification of potent and selective D3 ligands with potential for PET imaging. []
Relevance: This series shares the common arylpiperazine-alkyl-arylcarboxamide scaffold with N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide. This study emphasizes the importance of specific substituents and linker lengths for optimizing D3 receptor affinity and selectivity within this structural class.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.